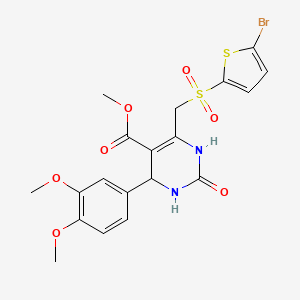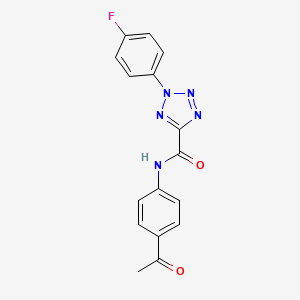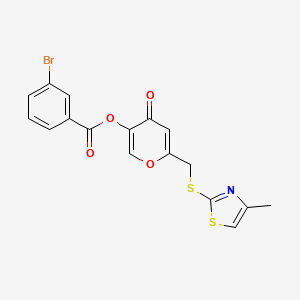
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and effects on biochemical and physiological systems have been studied extensively.
Scientific Research Applications
Biomedical Applications
Research involving structurally related compounds has shown potential in various biomedical applications. For instance, compounds with similar structures have been explored for their promising properties in regulating inflammatory diseases through docking studies, suggesting potential therapeutic applications in managing conditions characterized by inflammation (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial and Anticancer Activities
Structurally similar compounds have been reported to exhibit significant antimicrobial and anticancer activities. The design and synthesis of novel analogs have led to compounds with promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating potential use in developing new antibacterial agents (Palkar et al., 2017). Furthermore, certain compounds have shown anticancer activity at non-cytotoxic concentrations, suggesting their potential as lead compounds in cancer therapy development (Youssef et al., 2008).
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-3-2-4-12(18)5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCWDHPFVQSASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)
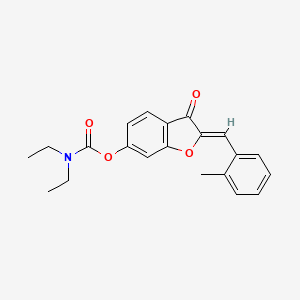
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
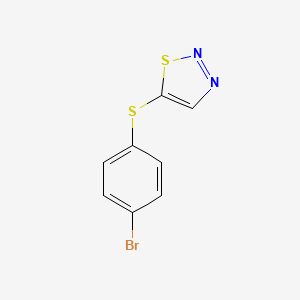
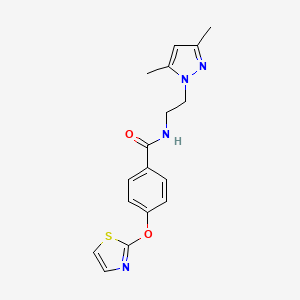

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)


